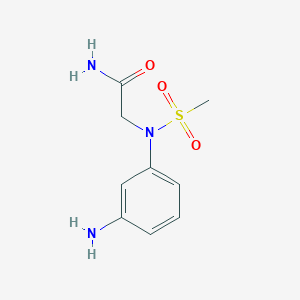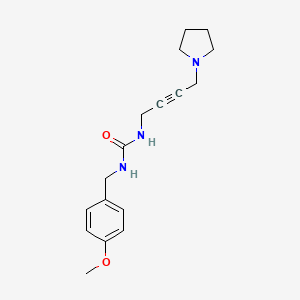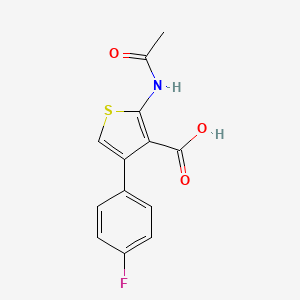
2-(N-(3-aminophenyl)methylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(N-(3-aminophenyl)methylsulfonamido)acetamide” is a chemical compound. It contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of “2-(N-(3-aminophenyl)methylsulfonamido)acetamide” includes a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 sulfonamide .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has highlighted the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aimed at serving as antimicrobial agents. These compounds have been synthesized through versatile reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Inhibitory Action on Human Enzymes
Another study focused on the development of thiazolylsulfonamides as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibition values. These inhibitors have potential applications in treating various pathologies, including cancer and obesity, due to the involvement of carbonic anhydrases in these diseases (Carta et al., 2017).
Prodrug Development for Enhanced Drug Delivery
Research into prodrug forms for the sulfonamide group has led to the synthesis of water-soluble amino acid derivatives of N-methylsulfonamides. These derivatives aim to improve the solubility and lipophilicity of sulfonamide drugs, potentially enhancing their therapeutic efficacy and delivery (Larsen et al., 1988).
Propriétés
IUPAC Name |
2-(3-amino-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMDHMDPQYABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(3-aminophenyl)methylsulfonamido)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

